molecular formula C5H10N2OS B12573372 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane CAS No. 221124-20-5

7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane

Cat. No.: B12573372
CAS No.: 221124-20-5
M. Wt: 146.21 g/mol
InChI Key: SJBABCPSZQWVNT-UHFFFAOYSA-N
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Description

7-Oxa-2-thia-1,5-diazabicyclo[331]nonane is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine and a sulfur-containing compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane involves its interaction with microbial cell walls and endotoxins. The compound exerts its antimicrobial effects through an irreversible transfer of N-methylol groups to the microbial cell wall, leading to the disruption of cell wall integrity and inhibition of microbial growth . This mechanism is particularly effective against a wide range of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its incorporation of oxygen and sulfur atoms within its bicyclic structure, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

221124-20-5

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

7-oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C5H10N2OS/c1-2-9-7-3-6(1)4-8-5-7/h1-5H2

InChI Key

SJBABCPSZQWVNT-UHFFFAOYSA-N

Canonical SMILES

C1CSN2CN1COC2

Origin of Product

United States

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